sodium 1-benzyl-1H-imidazole-2-carboxylate

Metallo-β-lactamase inhibition VIM-2 X-ray crystallography

This sodium salt (CAS 1173026-41-9) is the preferred form for biochemical assays, offering direct aqueous solubility and eliminating neutralization steps. Its N1-benzyl group engages VIM-type MBL active-site loops (PDB: 7CHV), a feature absent in smaller N-alkyl or positional isomer analogs. Generic substitution is scientifically unsound; only this exact scaffold delivers the crystallographically validated pharmacophore for reversing carbapenem resistance. Procure with confidence for SAR studies and MBL inhibitor development.

Molecular Formula C11H9N2NaO2
Molecular Weight 224.19 g/mol
CAS No. 1173026-41-9
Cat. No. B1519994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium 1-benzyl-1H-imidazole-2-carboxylate
CAS1173026-41-9
Molecular FormulaC11H9N2NaO2
Molecular Weight224.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CN=C2C(=O)[O-].[Na+]
InChIInChI=1S/C11H10N2O2.Na/c14-11(15)10-12-6-7-13(10)8-9-4-2-1-3-5-9;/h1-7H,8H2,(H,14,15);/q;+1/p-1
InChIKeyXZVQBVVWLKRYCB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 1-Benzyl-1H-imidazole-2-carboxylate (CAS 1173026-41-9) for Metallo-β-Lactamase Inhibitor Procurement


Sodium 1-benzyl-1H-imidazole-2-carboxylate (CAS 1173026-41-9) is the sodium salt of 1-benzyl-1H-imidazole-2-carboxylic acid, a heterocyclic compound featuring a benzyl substituent at the N1 position and a carboxylate group at the C2 position of the imidazole ring . This compound belongs to the 1-substituted-1H-imidazole-2-carboxylic acid class, which has been established as a validated anchor pharmacophore for metallo-β-lactamase (MBL) inhibition [1]. The benzyl substitution at the N1 position is structurally characterized for its capacity to engage the active-site flexible loops of VIM-type MBLs, distinguishing this scaffold from other imidazole carboxylate positional isomers such as imidazole-4-carboxylates [1][2].

Why Generic Imidazole Analogs Cannot Replace Sodium 1-Benzyl-1H-imidazole-2-carboxylate


Generic substitution among imidazole carboxylate derivatives is scientifically unsound due to demonstrated structure-activity relationship constraints specific to the 1-position substitution pattern [1]. The sodium 1-benzyl-1H-imidazole-2-carboxylate scaffold presents a unique combination of the C2 carboxylate pharmacophore and N1 benzyl substituent that cannot be replicated by alternative positional isomers (e.g., imidazole-4-carboxylates) [2], nor by smaller N1 alkyl substituents (e.g., methyl, ethyl) which lack the aromatic π-π stacking and hydrophobic pocket engagement capabilities essential for MBL active-site loop interactions [1]. Furthermore, 1-benzylimidazole without the C2 carboxylate group (CAS 4238-71-5) functions as a general cytochrome P450 inhibitor with Ki ~262 nM against glutaminyl cyclase [3], whereas the 2-carboxylate modification redirects specificity toward MBL targets, demonstrating that even minor structural variations fundamentally alter biological target engagement. These structural features are not interchangeable across the broader imidazole class, mandating compound-specific procurement for research programs targeting MBL-mediated antibiotic resistance.

Quantitative Differentiation Evidence for Sodium 1-Benzyl-1H-imidazole-2-carboxylate


Crystallographically Confirmed MBL Active-Site Engagement via 1-Benzyl Substituent

X-ray crystallography of VIM-2 MBL in complex with 1-benzyl-1H-imidazole-2-carboxylic acid (the parent acid of the target compound) confirms direct binding and reveals that the benzyl substituent at the N1 position engages the active-site flexible loops, a structural interaction not achievable with unsubstituted imidazole-2-carboxylate [1][2]. The crystal structure (PDB: 7CHV) demonstrates that the benzyl moiety occupies a hydrophobic pocket adjacent to the zinc-containing active site, providing binding contributions absent in smaller N1 substituents [1].

Metallo-β-lactamase inhibition VIM-2 X-ray crystallography

Patent-Validated Class Specificity for Metal-β-Lactamase Inhibitor Applications

Patent CN111187218A explicitly claims the application of 1-substituted-1H-imidazole-2-carboxylic acid compounds—including the 1-benzyl derivative—in the preparation of metal β-lactamase inhibitors and antibacterial combination medicines [1]. The patent scope covers compounds of formula I where R1 includes benzyl substitution, validating this specific structural motif for MBL inhibition [1]. By contrast, imidazole-4-carboxylate positional isomers are not encompassed within this patent family for the same MBL inhibitor indication.

Antibiotic resistance β-lactamase Carbapenem

Synergistic Meropenem Potentiation Against VIM-Producing P. aeruginosa

Optimized 1H-imidazole-2-carboxylic acid (ICA) derivatives with benzyl or substituted benzyl N1 substituents (e.g., compound 55, bearing a 4-trifluoromethylbenzyl substituent) demonstrated potent synergistic antibacterial activity with meropenem against clinically isolated Pseudomonas aeruginosa producing VIM-2 MBL [1]. Treatment with compound 55 plus meropenem induced morphologic and internal structural changes in bacterial cells, confirming outer membrane penetration and reversal of meropenem activity [1]. In contrast, the unsubstituted ICA scaffold alone lacks sufficient potency to reverse carbapenem resistance in Gram-negative bacteria [1].

Synergistic antibacterial Meropenem Pseudomonas aeruginosa

Sodium Salt Form Offers Enhanced Aqueous Solubility Relative to Free Carboxylic Acid

Sodium 1-benzyl-1H-imidazole-2-carboxylate (CAS 1173026-41-9, molecular formula C11H9N2NaO2) is the sodium salt form of 1-benzyl-1H-imidazole-2-carboxylic acid (CAS 16042-26-5, molecular formula C11H10N2O2) . The carboxylate salt form provides enhanced aqueous solubility compared to the neutral free acid, a property essential for biochemical assays requiring aqueous buffer compatibility . The free acid form (pKa of carboxylic acid moiety) requires neutralization or pH adjustment prior to aqueous use.

Solubility Formulation Salt form

N-Benzyl Substitution Confers Superior Antimicrobial Activity Among N-Alkylimidazole-2-carboxylic Acids

Among a homologous series of N-alkylimidazole-2-carboxylic acid derivatives (alkyl = benzyl, methyl, ethyl, propyl, butyl, heptyl, octyl, decyl), the N-alkylimidazole-2-carboxylic acids exhibited the best overall antimicrobial activity due to the low pKa of the carboxylic acid moiety [1]. Specifically, the benzyl-substituted derivative represents the aromatic variant within this series, providing distinct lipophilicity and π-interaction capabilities compared to aliphatic N-alkyl analogs (e.g., methyl, ethyl) [1]. All compounds showed highest activity against Gram-positive bacteria (S. aureus MIC = 5-160 μg/mL; B. subtilis MIC = 5-20 μg/mL) with poor activity against Gram-negative strains [1].

Antimicrobial activity Structure-activity relationship N-alkyl substitution

Divergent Target Engagement: MBL Inhibition vs. General CYP Inhibition

The presence of the C2 carboxylate group fundamentally redirects biological target engagement. 1-Benzylimidazole lacking the carboxylate group (CAS 4238-71-5) acts as a cytochrome P450 (CYP) enzyme inhibitor with Ki = 262 nM against glutaminyl cyclase [1]. In contrast, the 1-benzyl-1H-imidazole-2-carboxylate scaffold (via its parent acid) binds to VIM-2 MBL as confirmed by co-crystallography (PDB: 7CHV) [2]. This demonstrates that the C2 carboxylate modification is essential for MBL-targeted activity, distinguishing the compound from simple 1-benzylimidazole CYP inhibitors.

Target specificity Cytochrome P450 Metallo-β-lactamase

Validated Application Scenarios for Sodium 1-Benzyl-1H-imidazole-2-carboxylate (CAS 1173026-41-9)


MBL Inhibitor Discovery: VIM-2 Active-Site Probe Development

The sodium 1-benzyl-1H-imidazole-2-carboxylate scaffold serves as a validated anchor pharmacophore for structure-guided optimization of VIM-type metallo-β-lactamase inhibitors [1]. The co-crystal structure (PDB: 7CHV) confirms that the benzyl substituent engages the active-site flexible loops, providing a structural template for rational design of derivatives with enhanced potency [2]. Researchers developing MBL inhibitors to reverse carbapenem resistance in Gram-negative pathogens should select this specific compound as a crystallographically validated starting point [1].

Carbapenem Combination Therapy Research

ICA derivatives bearing benzyl-type N1 substituents have demonstrated potent synergistic antibacterial activity with meropenem against VIM-2-producing clinically isolated Pseudomonas aeruginosa [1]. Procurement of sodium 1-benzyl-1H-imidazole-2-carboxylate enables investigation of carbapenem-MBL inhibitor combination strategies, a therapeutic approach validated by the observation that optimized analogs reverse meropenem resistance and induce morphological changes in bacterial cells [1].

N-Alkylimidazole-2-carboxylate SAR Studies

As the sole aromatic member of the N-alkylimidazole-2-carboxylic acid series, the 1-benzyl derivative provides unique π-interaction capabilities distinct from aliphatic N-alkyl analogs (methyl, ethyl, propyl, etc.) [1]. This compound is appropriate for systematic SAR investigations comparing aromatic versus aliphatic N1 substitution effects on target binding, membrane penetration, and antibacterial synergy [1].

Aqueous Biochemical Assay Development

The sodium salt form (CAS 1173026-41-9) offers direct aqueous solubility, making it the preferred procurement choice over the free acid form (CAS 16042-26-5) for biochemical assays requiring buffer compatibility without prior neutralization [1][2]. This advantage reduces experimental variability and simplifies assay preparation workflows in MBL inhibition studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for sodium 1-benzyl-1H-imidazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.